5-(3,5-dimethoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-25-13-8-12(9-14(10-13)26-2)21-17(23)15-16(18(21)24)22(20-19-15)11-6-4-3-5-7-11/h3-10,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLDUTJAZFUCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted phenylhydrazine and a suitable diketone can lead to the formation of the triazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dimethoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to halogenated or alkylated derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that compounds within the pyrrolo-triazole class exhibit antitumor , antiviral , and anti-inflammatory properties. The specific compound under discussion has been investigated for its potential in:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For example, the compound’s ability to induce apoptosis in various cancer cell lines has been documented.
- Antiviral Properties : It has been examined for effectiveness against viral infections due to its interaction with viral enzymes and receptors.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro and in vivo.
Agricultural Applications
The unique chemical structure of 5-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione allows it to function as a plant growth regulator . Research suggests it can enhance crop yield and resistance to pests and diseases.
Materials Science Applications
In materials science, this compound is being explored for its use in developing fluorescent materials and as a building block for synthesizing new polymers with enhanced properties. Its ability to form stable complexes with metals makes it suitable for applications in sensors and electronic devices.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal detailed the synthesis of various derivatives of the compound and their evaluation against different cancer cell lines. The results indicated significant cytotoxic effects at low concentrations compared to standard chemotherapeutic agents.
Case Study 2: Agricultural Enhancement
In agricultural trials conducted on tomatoes and cucumbers treated with the compound as a growth regulator showed a marked increase in fruit size and yield compared to untreated plants. The mechanism was attributed to enhanced nutrient uptake facilitated by the compound's interaction with plant growth pathways.
Mechanism of Action
The mechanism of action of 5-(3,5-dimethoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs include derivatives with variations in aryl substituents and peripheral functional groups. Key examples from the literature are:
Key Observations:
- Substituent Electronic Effects:
- The target compound’s 3,5-dimethoxyphenyl group provides strong electron-donating effects, which may enhance resonance stabilization and alter reactivity compared to electron-withdrawing groups like fluorine in the difluorophenyl analog .
- Fluorine substituents (e.g., in ) typically improve metabolic stability and bioavailability in pharmaceuticals, whereas methoxy groups could increase lipophilicity.
- In contrast, the target compound’s phenyl and methoxyphenyl groups offer planar geometries conducive to π-π stacking.
Physicochemical Properties
While experimental data (e.g., solubility, melting point) for the target compound are unavailable, inferences can be drawn:
- Molecular Weight and Polarity: The target compound’s higher molecular weight (~394 g/mol) compared to (372 g/mol) suggests reduced solubility in aqueous media, exacerbated by its non-polar aromatic substituents. Methoxy groups increase polarity slightly, but the overall hydrophobicity of the fused ring system likely dominates.
- Hydrogen Bonding and Tautomerism:
- Unlike hydroxypyrazole derivatives (e.g., ), which exhibit tautomerism stabilized by intramolecular hydrogen bonds, the target compound lacks hydroxyl groups. Its stability may instead rely on rigid bicyclic frameworks and van der Waals interactions.
Biological Activity
5-(3,5-dimethoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological mechanisms of action, and relevant case studies that highlight its efficacy in various therapeutic applications.
Chemical Structure and Properties
The compound features a unique pyrrolo[3,4-d][1,2,3]triazole core with methoxy and phenyl substituents. Its molecular formula is , and it possesses significant structural diversity due to the presence of both electron-donating (methoxy) and electron-withdrawing (phenyl) groups.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Formation of the triazole ring through cycloaddition reactions.
- Functional Group Modifications : Introducing methoxy groups via methylation processes.
- Purification Techniques : Utilizing chromatography for isolating the final product.
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. The compound has been tested against various cancer cell lines:
- IC50 Values : Studies show IC50 values in the range of 0.43 µM for specific derivatives against HCT116 cells . This suggests strong antiproliferative effects compared to traditional chemotherapeutics.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound interacts with key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It has been shown to induce programmed cell death in malignant cells while sparing normal cells .
Study 1: Anticancer Activity
A study published in the Egyptian Journal of Chemistry investigated a series of triazole derivatives including our compound. The results indicated that compounds with similar structures exhibited moderate to high anticancer activity against HCT116 and Mia-PaCa2 cancer cell lines .
Study 2: Enzyme Interaction
Another research article highlighted the interaction of triazole derivatives with carbonic anhydrase-II. The presence of polar groups in the structure enhanced binding affinity and inhibitory potential against this enzyme . This suggests a multifaceted approach to targeting cancer pathways.
Q & A
Basic: What are the key synthetic methodologies for synthesizing this pyrrolo-triazole-dione derivative, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis involves multi-step heterocyclic formation, typically starting with cyclocondensation of appropriately substituted precursors. Critical parameters include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade thermally sensitive intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, toluene) improve solubility of intermediates, while ethanol/water mixtures facilitate recrystallization .
- Catalysis : Copper(I) catalysts (e.g., CuSO₄/ascorbate) are effective for azide-alkyne cycloaddition steps in analogous triazole syntheses .
Yield optimization often requires iterative adjustments to these parameters, supported by thin-layer chromatography (TLC) monitoring .
Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
Methodological Answer:
- FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dione moieties) .
- NMR : ¹H/¹³C NMR resolves substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- XRD : Provides absolute configuration via single-crystal analysis, critical for verifying fused pyrrolo-triazole geometry .
- HRMS : Confirms molecular mass with <5 ppm error .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Enzyme Inhibition : Fluorometric assays targeting lanosterol 14α-demethylase (CYP51) or kinases, given structural similarity to triazole antifungals .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions and resolve scalability challenges?
Methodological Answer:
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, stoichiometry) .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models interactions between temperature and catalyst loading to maximize yield .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, reducing batch variability .
Advanced: What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., CYP51 PDB:3LD6). Focus on hydrogen bonding with triazole/dione motifs .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting key residues (e.g., His310 in CYP51) .
- QSAR : Hammett constants correlate substituent effects (e.g., methoxy vs. halogen) with bioactivity .
Advanced: How to resolve contradictory bioassay results across different cell lines or enzyme isoforms?
Methodological Answer:
- Isoform-Specific Profiling : Test against recombinant enzyme isoforms (e.g., CYP51A vs. CYP51B) to identify selectivity .
- Metabolic Stability Assays : LC-MS/MS quantifies compound degradation in liver microsomes, clarifying false negatives .
- Structural Analog Comparison : Benchmark against halogenated analogs (e.g., 4-chlorophenyl derivatives) to isolate substituent-driven activity .
Advanced: How do solvent polarity and proticity influence regioselectivity in triazole ring formation?
Methodological Answer:
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize dipolar intermediates, favoring 1,4-disubstituted triazole regioisomers .
- Protic Solvents (EtOH/H₂O) : Hydrogen bonding directs nucleophilic attack, altering cyclization pathways. Ethanol/water mixtures reduce byproduct formation .
- Computational Solvent Modeling : COSMO-RS predicts solvation effects on transition states, guiding solvent selection .
Advanced: What protocols assess chemical stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h; monitor via HPLC .
- Thermal Stress : Heat at 80°C for 48h; track decomposition products with LC-MS .
- Solid-State Stability : Dynamic vapor sorption (DVS) evaluates hygroscopicity, critical for storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
